molecular formula C23H20N2OS2 B2706724 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 946320-31-6

4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2706724
CAS No.: 946320-31-6
M. Wt: 404.55
InChI Key: ONYGLXWISRBQNK-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at position 6 and a phenyl ring linked via an amide bond. This compound belongs to a broader class of benzothiazole-containing benzamides, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGLXWISRBQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (vs. Target Compound) Molecular Weight (g/mol) Notable Properties/Activities
4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Ethylsulfanyl (C4), 6-methylbenzothiazole Not explicitly reported Potential enzyme inhibition (hypothesized)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide Tetrahydrothiophene-carboxamide (vs. ethylsulfanyl benzamide) Not reported No similarity to MMP-9 inhibitors
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Chloro, nitro (C4) substituents 424.84 (calc.) Anticancer screening candidate
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Bromo (C4) substituent 423.33 Structural probe for SAR studies
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide derivatives Azepanylsulfonyl, thiazolyl substitutions ~450–500 Enzyme-targeted candidates (e.g., kinases)

Key Observations :

  • Bromo and chloro substituents () introduce steric bulk, which could affect binding to biological targets.
  • Synthetic Flexibility : Compounds like those in demonstrate the feasibility of incorporating heterocyclic systems (e.g., azepanylsulfonyl) to modulate target selectivity.
Pharmacological and Biochemical Comparisons
  • Antioxidant Potential: Unlike selenoyl-substituted benzamides (e.g., ), sulfur-based substituents (e.g., ethylsulfanyl) may exhibit weaker radical-scavenging activity due to reduced redox activity.

Biological Activity

4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound classified as a benzothiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring an ethylsulfanyl group and a benzamide moiety, enhances its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be represented as follows:

Property Details
IUPAC Name 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Molecular Formula C23_{23}H22_{22}N2_{2}S2_{2}
Molecular Weight 406.56 g/mol

This compound's structural features contribute to its lipophilicity and potential for cellular penetration, which are critical for its biological activity.

The mechanism of action of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific enzymes and receptors. The benzothiazole moiety is known to interact with aromatic residues in the active sites of enzymes, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound's ability to penetrate cell membranes and reach intracellular targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models.

Case Studies

A notable study investigated the effects of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide on zebrafish embryos, assessing both toxicity and biological activity. The results indicated a low toxicity profile while demonstrating significant bioactivity against specific inflammatory markers (source: MDPI) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For instance:

Modification Biological Activity
Removal of the ethylsulfanyl groupDecreased lipophilicity and activity
Alteration of the benzothiazole moietyVaried effects on enzyme inhibition
Substitution on the phenyl ringEnhanced or reduced receptor interactions

These findings highlight the importance of specific functional groups in determining the pharmacological profile of the compound.

Comparative Analysis with Similar Compounds

Comparative studies with related compounds have provided insights into the unique properties of 4-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide:

Compound Key Features Biological Activity
2-(methylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamideSimilar structure but different sulfur substitutionVaried antimicrobial activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamideLacks ethylsulfanyl groupFocused on benzamide activity

These comparisons underscore the significance of structural modifications in enhancing or diminishing biological efficacy.

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